rac-(3R,4S)-3-ethyl-4-(4-methylphenyl)pyrrolidine hydrochloride
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Overview
Description
rac-(3R,4S)-3-ethyl-4-(4-methylphenyl)pyrrolidine hydrochloride is a chiral compound that belongs to the pyrrolidine class of chemicals Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-3-ethyl-4-(4-methylphenyl)pyrrolidine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the ethyl and 4-methylphenyl substituents. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of an N-substituted amino acid with an aldehyde or ketone can lead to the formation of the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-3-ethyl-4-(4-methylphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
rac-(3R,4S)-3-ethyl-4-(4-methylphenyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and antitumor activities.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-3-ethyl-4-(4-methylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride
- rac-(3R,4S)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride
Uniqueness
rac-(3R,4S)-3-ethyl-4-(4-methylphenyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of both ethyl and 4-methylphenyl substituents. These structural features contribute to its distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H20ClN |
---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
(3S,4R)-3-ethyl-4-(4-methylphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-3-11-8-14-9-13(11)12-6-4-10(2)5-7-12;/h4-7,11,13-14H,3,8-9H2,1-2H3;1H/t11-,13-;/m1./s1 |
InChI Key |
MAFWJYPJEQPNEF-LOCPCMAASA-N |
Isomeric SMILES |
CC[C@@H]1CNC[C@H]1C2=CC=C(C=C2)C.Cl |
Canonical SMILES |
CCC1CNCC1C2=CC=C(C=C2)C.Cl |
Origin of Product |
United States |
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